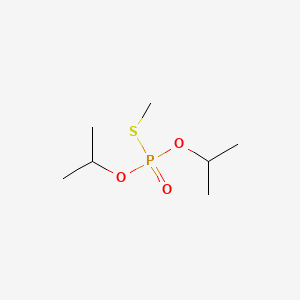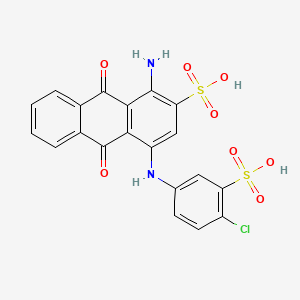
1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often utilized in the production of various dyes.
Méthodes De Préparation
The synthesis of 1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves multiple steps. The process typically begins with the nitration of anthraquinone, followed by reduction to form the corresponding amine. The amine is then subjected to sulfonation and chlorination reactions to introduce the sulpho and chloro groups, respectively. The final step involves coupling the intermediate with 4-chloro-3-sulphophenylamine under controlled conditions to yield the desired compound .
Analyse Des Réactions Chimiques
1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: The sulpho and chloro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in the dye industry.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Similar compounds include:
- 1-Amino-4-nitroanthraquinone
- 1-Nitro-4-benzamidoanthraquinone
- 1-Amino-4-benzamidoanthraquinone
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their reactivity and applications .
Propriétés
| 59969-87-8 | |
Formule moléculaire |
C20H13ClN2O8S2 |
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
1-amino-4-(4-chloro-3-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H13ClN2O8S2/c21-12-6-5-9(7-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25/h1-8,23H,22H2,(H,26,27,28)(H,29,30,31) |
Clé InChI |
KGIBPJBSPMINCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



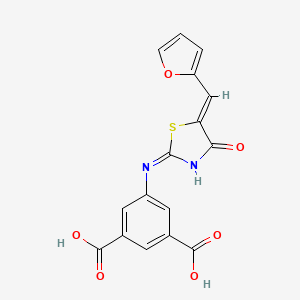


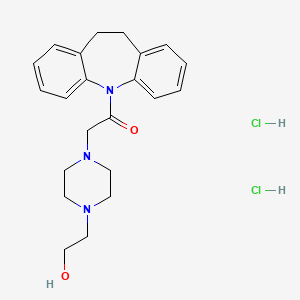
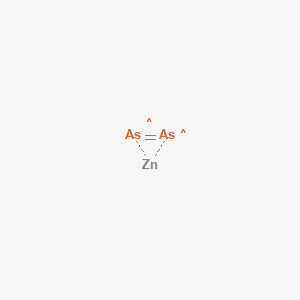
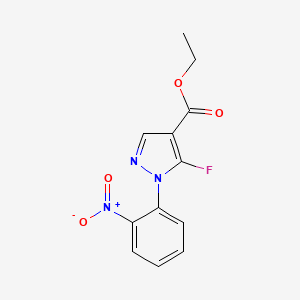
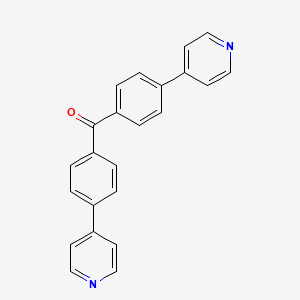
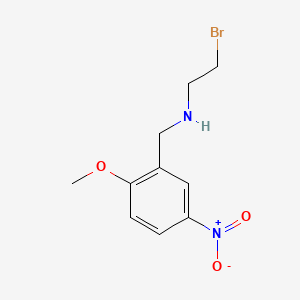

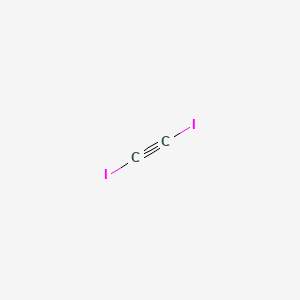
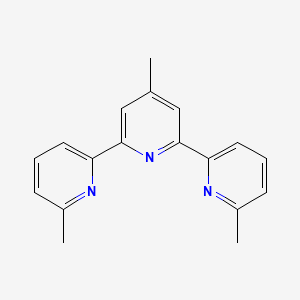
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
